molecular formula C10H12O3S B3058197 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- CAS No. 88356-97-2

2-Propanone, 1-[4-(methylsulfonyl)phenyl]-

Cat. No.: B3058197
CAS No.: 88356-97-2
M. Wt: 212.27 g/mol
InChI Key: YWQOZTXVLHNXQX-UHFFFAOYSA-N
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Description

2-Propanone, 1-[4-(methylsulfonyl)phenyl]- is a chemical compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol.

Preparation Methods

The synthesis of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylsulfonylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Propanone, 1-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation . Major products formed from these reactions include sulfone, alcohol, and substituted aromatic derivatives .

Scientific Research Applications

2-Propanone, 1-[4-(methylsulfonyl)phenyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: As a nonsteroidal anti-inflammatory drug, it is used in the development of new therapeutic agents for pain and inflammation management.

    Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2 . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . This results in the anti-inflammatory and analgesic effects observed with the use of this compound .

Comparison with Similar Compounds

2-Propanone, 1-[4-(methylsulfonyl)phenyl]- can be compared with other similar compounds, such as:

    Ketorolac: Another nonsteroidal anti-inflammatory drug with similar COX-2 inhibitory activity.

    Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug with broader COX inhibition, affecting both COX-1 and COX-2.

The uniqueness of 2-Propanone, 1-[4-(methylsulfonyl)phenyl]- lies in its specific inhibition of COX-2, which reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-8(11)7-9-3-5-10(6-4-9)14(2,12)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOZTXVLHNXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633065
Record name 1-[4-(Methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88356-97-2
Record name 1-[4-(Methanesulfonyl)phenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared by the procedures described in experiments 27a and 27b, replacing 4-methylsulfanyl-benzaldehyde with 4-methanesulfonyl-benzaldehyde (31a).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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